molecular formula C33H24N2O2 B339402 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B339402
M. Wt: 480.6 g/mol
InChI Key: LOVQOOGOFBSKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-[4-(2-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide
  • 6-methyl-N-[4-(3-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide

Uniqueness

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C33H24N2O2

Molecular Weight

480.6 g/mol

IUPAC Name

6-methyl-N-(4-naphthalen-1-yloxyphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C33H24N2O2/c1-22-14-19-30-28(20-22)29(21-31(35-30)24-9-3-2-4-10-24)33(36)34-25-15-17-26(18-16-25)37-32-13-7-11-23-8-5-6-12-27(23)32/h2-21H,1H3,(H,34,36)

InChI Key

LOVQOOGOFBSKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.